1-Methoxy-2-propoxybenzene

描述

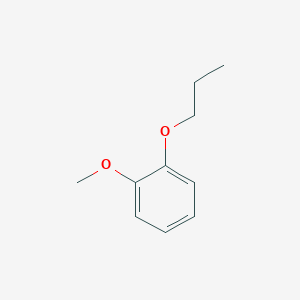

1-Methoxy-2-propoxybenzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Solvent Applications

1-Methoxy-2-propoxybenzene is primarily utilized as a solvent in multiple industries. Its effectiveness as a solvent is attributed to its ability to dissolve a wide range of polar and non-polar substances.

Key Uses:

- Paints and Coatings: It serves as a solvent in the formulation of paints and coatings, enhancing the application properties such as flow and leveling. This compound helps in achieving a uniform finish and improving drying times.

- Printing Inks: It is used in the production of printing inks, where it acts as a carrier for pigments and dyes, facilitating even distribution and adhesion on various substrates.

- Cleaning Agents: The compound is also employed in cleaning products, particularly in the electronics industry, where it aids in removing residues without damaging sensitive components.

Chemical Intermediate

This compound functions as a crucial intermediate in the synthesis of other chemical compounds. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

Synthesis Applications:

- Production of Esters: The compound can be transformed into esters through reactions with carboxylic acids, which are useful in producing fragrances and flavoring agents.

- Polymer Manufacturing: It is involved in the production of polymers, where it contributes to the properties of polyurethanes and other copolymers used in coatings and adhesives.

Environmental Applications

The environmental impact of volatile organic compounds (VOCs), including this compound, has been extensively studied. Its reactivity and potential to contribute to ground-level ozone formation are critical considerations in environmental science.

Regulatory Insights:

- Studies have indicated that understanding the maximum incremental reactivity (MIR) values of such compounds is essential for assessing their environmental impact. Regulatory bodies utilize these values to formulate guidelines for VOC emissions from industrial processes .

Case Study 1: Automotive Industry

A study conducted on air quality within automotive cabins revealed that various organic compounds, including this compound, can diffuse from interior materials into the air over time. This research highlighted the importance of monitoring VOC levels to ensure passenger safety and comfort .

Case Study 2: Paint Formulations

Research into paint formulations incorporating this compound demonstrated improved drying times and enhanced finish quality compared to traditional solvents. This application underscores its significance in achieving high-performance coatings that meet industry standards .

属性

分子式 |

C10H14O2 |

|---|---|

分子量 |

166.22 g/mol |

IUPAC 名称 |

1-methoxy-2-propoxybenzene |

InChI |

InChI=1S/C10H14O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3 |

InChI 键 |

FPANKWJAKOGTMU-UHFFFAOYSA-N |

规范 SMILES |

CCCOC1=CC=CC=C1OC |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。